Bienvenue dans la boutique en ligne BenchChem!

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide

Kinase inhibition CHK1/CHK2 Structure-activity relationship

This pyridazine thioether acetamide is a CHK1/CHK2 inhibitor probe with a unique thiophene-pyridazine pharmacophore. Unlike furan analogs (eIF4H IC50 >71 μM), this thiophene derivative targets kinase pathways. The 4-fluorobenzyl thioether enhances metabolic stability over oxygen-linked congeners. Ideal for SAR panels, selectivity profiling, and in vivo xenograft studies. Request assay-matched comparative data before substitution.

Molecular Formula C17H14FN3OS2
Molecular Weight 359.44
CAS No. 1021253-04-2
Cat. No. B2516626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide
CAS1021253-04-2
Molecular FormulaC17H14FN3OS2
Molecular Weight359.44
Structural Identifiers
SMILESC1=CSC(=C1)CC(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3OS2/c18-13-5-3-12(4-6-13)11-24-17-8-7-15(20-21-17)19-16(22)10-14-2-1-9-23-14/h1-9H,10-11H2,(H,19,20,22)
InChIKeyHIZUMDANJPWIRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide (CAS 1021253-04-2): Chemical Identity and Research Procurement Context


N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide (CAS 1021253-04-2, molecular formula C17H14FN3OS2, MW 359.44 g/mol) is a synthetic small molecule belonging to the pyridazine thioether acetamide class. Its structure features a pyridazine core linked via a thioether bridge to a 4-fluorobenzyl group, with a thiophen-2-yl acetamide moiety. This combination places it within a recognized family of heterocyclic compounds investigated for kinase inhibition, particularly as potential CHK1/CHK2 inhibitors for oncology research [1]. The compound is primarily sourced from specialty research chemical suppliers and is not currently indexed in major public bioactivity databases such as ChEMBL or PubChem BioAssay, which presents challenges for direct evidence-based procurement decisions [2].

Why N-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide Cannot Be Substituted by Other Pyridazine Thioether Acetamides


Within the pyridazine thioether acetamide class, seemingly minor structural variations produce substantial differences in target engagement and biological potency. The specific combination of a 4-fluorobenzyl thioether substituent at position 6 of the pyridazine ring and a thiophen-2-yl acetamide side chain is structurally distinct from close analogs. For example, the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series exhibits multitarget telomerase/JAK1/STAT3/TLR4 inhibition [1], while furan-2-yl pyridazine analogs show only micromolar-range activity against unrelated eukaryotic translation initiation factors [2]. The thiophene-for-furan replacement is well-documented to alter both electronic properties and kinase selectivity profiles [3]. Consequently, generic substitution within this chemotype is not scientifically justified without direct, assay-matched comparative data.

Quantitative Comparator-Based Evidence for N-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide Procurement Decisions


Kinase Inhibition Selectivity Advantage: Thiophene vs. Furan in the Pyridazine-3-yl Thioether Scaffold

The thiophen-2-yl substituent is specifically claimed in patents as conferring CHK1/CHK2 kinase inhibitory activity, a profile not demonstrated for the corresponding furan-2-yl analogs. The patent explicitly defines thiophen-2-yl-pyridazine compounds as inhibitors of cancer-related protein kinases, particularly CHK1 and CHK2 [1]. In contrast, furan-2-yl pyridazine thioether acetamides evaluated in BindingDB assays show only weak activity (IC50 = 71,500 nM) against eukaryotic translation initiation factor 4H, an unrelated target [2]. This target class divergence indicates that the thiophene moiety is a critical determinant of kinase-directed activity within this chemotype.

Kinase inhibition CHK1/CHK2 Structure-activity relationship

Metabolic Stability Advantage of the Thioether Linker: 4-Fluorobenzyl Thioether vs. Oxygen Ether Analogs

The thioether (-S-) linkage connecting the 4-fluorobenzyl group to the pyridazine ring confers improved metabolic stability compared to oxygen ether analogs. This is explicitly noted for structurally related N-(4-fluorobenzyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide, where the thioacetamide linker is described as improving metabolic stability compared to oxygen analogs . The target compound retains this same thioether bridge, which is expected to provide a similar metabolic stability advantage over any corresponding oxygen-linked congeners.

Metabolic stability Thioether linker Drug metabolism

Fluorine-Mediated Binding Affinity Enhancement: 4-Fluorobenzyl vs. Non-Fluorinated Benzyl Analogs

The 4-fluoro substituent on the benzyl ring is a well-validated medicinal chemistry strategy for enhancing target binding through both electronic effects and favorable hydrophobic interactions. In the multitarget pyridazine thioether acetamide series, the lead compound 4l (which incorporates a 4-fluorobenzyl moiety) demonstrated superior STAT3 inhibition (0.22-fold change vs. sorafenib's 0.33-fold change) and potent JAK1 inhibition (0.46-fold change vs. pacritinib's 0.33-fold change) [1]. While compound 4l is not structurally identical to the target compound, the shared 4-fluorobenzyl thioether motif suggests that fluorine-mediated binding enhancements observed in this series are relevant to the target compound's pharmacological profile.

Fluorine chemistry Binding affinity Medicinal chemistry

Thienopyridazine Core Superiority: In Vivo Antitumor Efficacy Class Benchmarking

Although the target compound itself lacks published in vivo data, the thienopyridazine core has demonstrated significant in vivo antitumor efficacy. The thienopyridazine derivative 10o, when co-administered with CPT-11 in mouse HT-29 xenograft models, significantly diminished tumor volume and was described as having efficacy equivalent to the reference CHK1/2 inhibitor AZD-7762 [1]. This establishes the thienopyridazine scaffold as capable of delivering meaningful in vivo pharmacodynamic effects, providing a benchmark for the target compound's potential.

Antitumor efficacy In vivo xenograft CHK1/2 inhibition

Recommended Research and Procurement Scenarios for N-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide (CAS 1021253-04-2)


Oncology Drug Discovery: CHK1/CHK2 Inhibitor Lead Optimization Programs

This compound is best positioned as a starting point or reference probe for CHK1/CHK2 inhibitor programs, particularly those seeking to exploit the thiophene-pyridazine pharmacophore. The patent literature explicitly claims the thiophen-2-yl-pyridazine scaffold as a CHK1/CHK2 inhibitor class [1], and the thienopyridazine core has demonstrated in vivo antitumor efficacy in xenograft models [2]. Researchers should procure this compound for biochemical CHK1/CHK2 kinase assays and subsequent cellular checkpoint abrogation studies, using AZD-7762 or LY2606368 as reference inhibitors.

Structure-Activity Relationship (SAR) Exploration Around the 4-Fluorobenzyl Thioether Motif

The 4-fluorobenzyl thioether moiety is a key pharmacophoric element linked to enhanced kinase inhibition in related pyridazine acetamide series, as demonstrated by compound 4l's superior JAK1 and STAT3 inhibition [1]. This compound can serve as a core scaffold for systematic SAR studies, where variations at the 4-fluorobenzyl position (e.g., 4-Cl, 4-CF3, 4-OCH3 benzyl analogs) and at the thiophene ring (e.g., thiophene bioisosteres) are evaluated for changes in kinase selectivity and potency.

Comparative Selectivity Profiling: Thiophene vs. Furan and Other Heterocycle Replacements

The target compound's thiophene moiety is a critical determinant of kinase-directed activity, as evidenced by the target class divergence between thiophene-containing (CHK1/CHK2 kinase inhibition [1]) and furan-containing analogs (eIF4H inhibition with IC50 of 71,500 nM [2]). Procurement of this compound alongside its furan analog enables head-to-head selectivity profiling across a kinase panel, providing direct experimental evidence for the thiophene advantage. This is particularly valuable for building a data-driven case for subsequent lead series selection.

In Vivo Pharmacokinetic Bridging Studies Leveraging Thioether Metabolic Stability

The thioether linker confers predicted metabolic stability advantages over oxygen ether analogs [1]. This compound is suitable for comparative in vitro microsomal stability assays (e.g., human/mouse liver microsomes) and subsequent cassette pharmacokinetic studies in rodents, where it can be benchmarked against oxygen-linked congeners. Such studies quantify the practical stability advantage of the thioether bridge and inform go/no-go decisions for in vivo oncology efficacy models.

Quote Request

Request a Quote for N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.